

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Hydroxymethylindane

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Compound of Interest

Compound Name: 5-Hydroxymethylindane

Cat. No.: B1616956

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This guide provides an in-depth analysis of the essential physicochemical properties of **5-Hydroxymethylindane** (CAS No: 51632-06-5), a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. Our focus is on delivering field-proven insights grounded in authoritative references, enabling you to confidently utilize this compound in your research and development endeavors.

Introduction and Molecular Overview

5-Hydroxymethylindane, also known as (2,3-Dihydro-1H-inden-5-yl)methanol, is a bicyclic aromatic alcohol.^{[1][2]} Its structure, featuring a hydroxyl group attached to an indane scaffold, makes it a valuable building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical characteristics is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and developing robust analytical methods. This guide serves as a practical resource for harnessing the full potential of this versatile molecule.

The molecular structure consists of a benzene ring fused to a cyclopentane ring, with a hydroxymethyl (-CH₂OH) substituent on the aromatic portion. This combination of a rigid, lipophilic indane core and a polar hydroxyl group dictates its solubility, reactivity, and potential for intermolecular interactions.

Core Physicochemical Data

The foundational properties of **5-Hydroxymethylindane** are summarized below. It is critical to note that while some data points are experimentally determined, others are predicted through computational models. These predictions offer valuable estimations but should be confirmed experimentally for mission-critical applications.

| Property | Value | Data Type | Source(s) |
|-------------------|-----------------------------------|--------------|---|
| CAS Number | 51632-06-5 | Experimental | [1] [2] [3] |
| Molecular Formula | C ₁₀ H ₁₂ O | Experimental | [1] [2] |
| Molecular Weight | 148.20 g/mol | Calculated | [1] [2] |
| Appearance | Solid | Experimental | [2] |
| Melting Point | 73.5-74.5 °C | Experimental | [1] |
| Boiling Point | 277.7 ± 9.0 °C | Predicted | [1] |
| Density | 1.119 ± 0.06 g/cm ³ | Predicted | [1] |
| pKa | 14.50 ± 0.10 | Predicted | [1] |

Solubility Profile: Experimental Determination

The solubility of a compound is a critical parameter influencing its bioavailability and formulation.[\[4\]](#) The presence of both a nonpolar indane ring system and a polar hydroxyl group suggests that **5-Hydroxymethylindane** will exhibit moderate solubility in a range of solvents. The principle of "like dissolves like" is the guiding tenet for solvent selection.

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a panel of solvents with varying polarities is chosen.

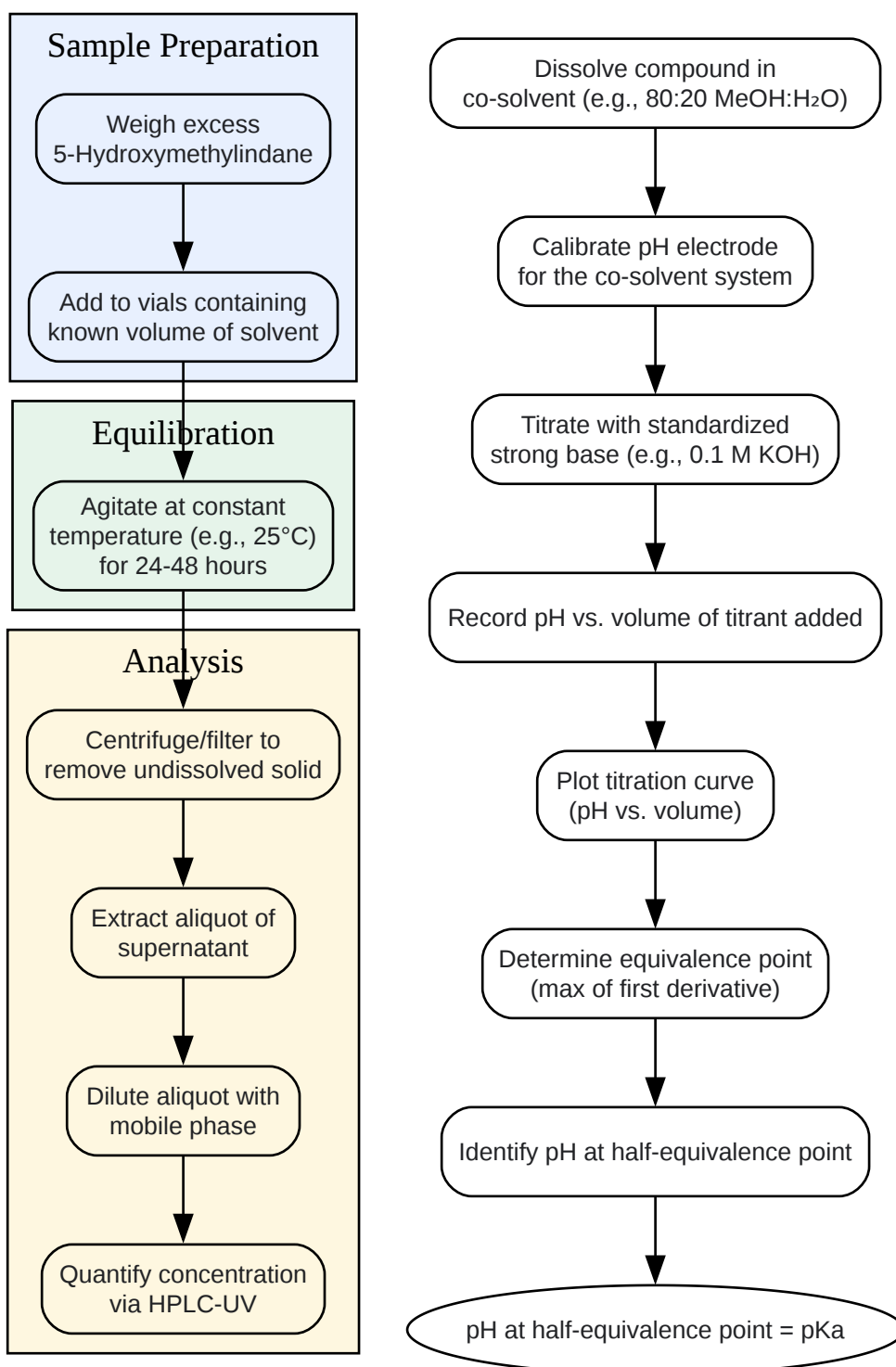
- Water: To assess aqueous solubility, crucial for physiological and environmental considerations.

- Methanol/Ethanol: Polar protic solvents, capable of hydrogen bonding with the hydroxyl group of the analyte.
- Acetone: A polar aprotic solvent.
- Dichloromethane (DCM): A nonpolar aprotic solvent, effective for dissolving the indane core.
- Hexanes: A nonpolar solvent, to determine solubility limits in highly lipophilic environments.

Protocol for Isothermal Shake-Flask Solubility Assay

This method is a gold-standard approach for determining the equilibrium solubility of a compound. It is a self-validating system because reaching a plateau in concentration over time confirms that equilibrium has been achieved.

Workflow Diagram: Solubility Determination



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